molecular formula C11H7BrN6OS B11054333 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054333
M. Wt: 351.18 g/mol
InChI Key: GEQXURHCFHZPJV-UHFFFAOYSA-N
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Description

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, furan, triazole, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 4-bromo-1-methyl-1H-pyrazole ring through the reaction of 4-bromo-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Triazole Ring: The next step involves the cyclization of the pyrazole derivative with hydrazine hydrate and carbon disulfide to form the triazole ring.

    Formation of the Thiadiazole Ring: The final step includes the reaction of the triazole intermediate with 2-furoic acid under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell wall synthesis in bacteria or key proteins in cancer cell proliferation.

    Pathways Involved: It may inhibit specific signaling pathways, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C11H7BrN6OS

Molecular Weight

351.18 g/mol

IUPAC Name

6-(4-bromo-2-methylpyrazol-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7BrN6OS/c1-17-8(6(12)5-13-17)10-16-18-9(7-3-2-4-19-7)14-15-11(18)20-10/h2-5H,1H3

InChI Key

GEQXURHCFHZPJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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